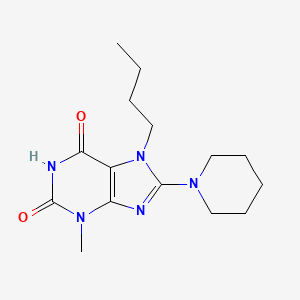
7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is C14H22N6O2. The molecular weight is 306.37.Applications De Recherche Scientifique
- It effectively inhibits DPP-4 activity with an IC50 of approximately 1 nM, surpassing other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin .
- In animal studies, its glucose-lowering effects persisted longer than those of sitagliptin, saxagliptin, and vildagliptin .
- It has the potential to become the first truly once-a-day DPP-4 inhibitor for type 2 diabetes treatment .
Type 2 Diabetes Treatment
Potency and Duration of Action
Unique Profile
Material Science and Drug Design
Mécanisme D'action
Target of Action
The primary target of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione is the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione acts as a competitive inhibitor of the DPP-4 enzyme . It binds to DPP-4 in a manner that competes with the enzyme’s natural substrates, thereby reducing the enzyme’s activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion, decreased glucagon release, and consequently, a reduction in blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are responsible for stimulating insulin secretion from the pancreas. By inhibiting DPP-4, 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione prolongs the action of these hormones, leading to an increase in insulin and decrease in glucagon levels. This results in a reduction in hepatic glucose production and an increase in glucose uptake, thereby lowering blood glucose levels .
Pharmacokinetics
They are typically long-acting, allowing for once-daily dosing .
Result of Action
The result of 7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione’s action is a reduction in blood glucose levels . By inhibiting DPP-4 and thereby increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits glucagon release. This leads to decreased hepatic glucose production and increased glucose uptake by peripheral tissues .
Propriétés
IUPAC Name |
7-butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-3-4-10-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-8-6-5-7-9-19/h3-10H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZIZJTOOPOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)
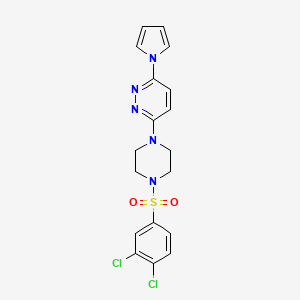

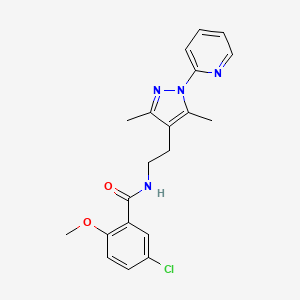
![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)
amino]acetate](/img/structure/B2843342.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)
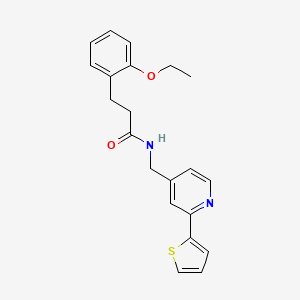
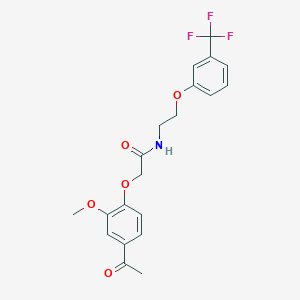
![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)